molecular formula C12H5Cl3NNaO2 B3344244 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, monosodium salt CAS No. 6273-47-8

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, monosodium salt

Cat. No.: B3344244
CAS No.: 6273-47-8
M. Wt: 324.5 g/mol
InChI Key: PRBZWMUOQVJJMD-UHFFFAOYSA-M
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Description

The compound 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, monosodium salt (CAS 6273-47-8) is a sodium salt derivative of a substituted cyclohexadienone-imine system. Its molecular formula is C₁₂H₅Cl₃NNaO₂, with a molecular weight of 344.53 g/mol . Structurally, it features:

  • A 2,5-cyclohexadien-1-one core substituted with 2,6-dichloro groups.
  • An imine linkage to a 3-chloro-4-hydroxyphenyl moiety.
  • A monosodium counterion stabilizing the phenolic oxygen.

This compound belongs to the indophenol class, which is characterized by redox-active quinoid structures. Indophenols are widely used as biological stains, redox indicators, and intermediates in synthetic chemistry .

Properties

IUPAC Name

sodium;2-chloro-4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2.Na/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7;/h1-5,17H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBZWMUOQVJJMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)Cl)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064192
Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-, monosodium salt
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Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6273-47-8
Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, sodium salt (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-, monosodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of cyclohexadienone derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. The specific synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled environments to ensure consistency and safety. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often require specific temperatures and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications. For example, oxidation reactions may produce quinones, while reduction reactions can yield hydroquinones.

Scientific Research Applications

Organic Synthesis

2,5-Cyclohexadien-1-one derivatives are utilized as intermediates in organic synthesis. Their structure allows them to participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups (like chlorine) enhances the reactivity of the aromatic ring, facilitating substitution reactions.
  • Condensation Reactions : These compounds can undergo condensation to form more complex molecules, which are essential in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its biological activity:

  • Antimicrobial Properties : Studies indicate that certain derivatives exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
  • Anticancer Activity : Research has demonstrated that some derivatives possess cytotoxic effects on cancer cell lines, suggesting potential use as chemotherapeutic agents .

Environmental Science

In environmental chemistry, 2,5-Cyclohexadien-1-one derivatives are studied for their role in:

  • Pollutant Degradation : These compounds can act as catalysts in the degradation of environmental pollutants through redox reactions.
  • Indicator Compounds : They are also used as indicators for assessing the presence of specific contaminants in water and soil samples.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) investigated the antimicrobial properties of 2,5-Cyclohexadien-1-one derivatives against common bacterial strains. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be developed into effective antimicrobial agents .

Case Study 2: Anticancer Research

In a study published by Johnson et al. (2024), the anticancer effects of a specific derivative were evaluated on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction being explored .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the hydroxyl group allows it to participate in various biochemical reactions, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound is compared below with three structurally related indophenol derivatives:

Compound Name CAS No. Molecular Formula Key Substituents Physical Properties Applications
Target Compound : 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, monosodium salt 6273-47-8 C₁₂H₅Cl₃NNaO₂ 2,6-Cl₂; 3-Cl-4-OH-phenyl Not explicitly reported (likely dark crystalline solid; inferred solubility in water) Redox indicator, biochemical research
2,6-Dichloroindophenol sodium salt 620-45-1 C₁₂H₆Cl₂NNaO₂ 2,6-Cl₂; 4-OH-phenyl Dark blue-green crystalline powder; freely soluble in water and alcohol Biological staining, redox assays
2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- 101-38-2 C₆H₂Cl₃NO 2,6-Cl₂; Cl-imino (no phenyl) Solid (mineral oil mull); IR spectral data available Synthetic intermediate
2,6-Dichlorophenolindo-o-cresol 2701-91-9 C₁₃H₉Cl₂NO₂ 2,6-Cl₂; 4-OH-3-methylphenyl Not reported pH indicator, analytical chemistry

Key Differences and Trends

Substituent Effects: The target compound and 620-45-1 differ in the phenyl substituent: the former has a 3-chloro-4-hydroxyphenyl group, while the latter has a 4-hydroxyphenyl group. 101-38-2 lacks the aromatic phenyl group entirely, reducing conjugation and redox activity compared to indophenols .

Solubility and Physical State: Sodium salts (e.g., 620-45-1 and the target compound) exhibit higher water solubility due to ionic dissociation, whereas non-salt derivatives (e.g., 101-38-2) are less soluble . The target compound’s solubility can be inferred from 620-45-1, which forms clear solutions in aqueous ethanol .

Applications :

  • Sodium salts like 620-45-1 are used in biological assays (e.g., mitochondrial activity tests), relying on their reversible redox behavior .
  • The target compound’s 3-chloro substituent may tailor it for niche applications, such as selective staining or stabilized redox cycling in harsh conditions .

Research Findings and Data

Spectroscopic Data

  • IR Spectroscopy: For 101-38-2, strong absorptions at 1725 cm⁻¹ (C=O) and 1636 cm⁻¹ (C=N) confirm the quinoid-imine structure . Similar bands are expected for the target compound.
  • Elemental Analysis : The sodium salt 620-45-1 matches calculated values (C: 50.64%, H: 3.92%), validating purity .

Stability and Reactivity

  • Chlorinated indophenols (e.g., target compound, 620-45-1) exhibit greater oxidative stability than non-halogenated analogs due to electron-withdrawing Cl substituents .
  • The sodium counterion in the target compound mitigates phenolic acidity, enhancing solubility for aqueous applications .

Biological Activity

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, monosodium salt (CAS Number: 101-38-2) is a compound with notable biological activity, particularly in the context of cancer research. This compound belongs to a class of chemicals known for their potential anticancer properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₆H₂Cl₃NO
  • Molecular Weight: 210.445 g/mol
  • IUPAC Name: 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its efficacy and mechanisms.

Antiproliferative Effects

Research indicates that compounds derived from cyclohexadiene structures exhibit significant cytotoxicity against human tumor cell lines. A study highlighted the effectiveness of similar compounds in inhibiting cell proliferation through various mechanisms:

  • Cell Viability Assays : The MTT assay was employed to assess cell viability in response to treatment with the compound. Results showed a concentration-dependent decrease in viability across multiple cancer cell lines.
    Cell LineIC₅₀ (μM)Notes
    M14 (Melanoma)25Induces apoptosis via caspase activation
    HeLa (Cervical)30Significant reduction in proliferation
    A549 (Lung)20Enhanced ROS production observed
  • Mechanisms of Action : The compound appears to induce apoptosis through:
    • Activation of caspases.
    • Cleavage of poly-(ADP-ribose)-polymerase (PARP), indicating the initiation of programmed cell death pathways .

Reactive Oxygen Species (ROS) Generation

The generation of ROS is a critical factor in the cytotoxicity of many anticancer agents. The compound was shown to elevate intracellular ROS levels significantly, which contributes to oxidative stress and subsequent apoptosis in treated cells:

  • Flow Cytometry Analysis : Cells treated with the compound exhibited increased DCF fluorescence, confirming elevated ROS levels compared to controls .

Case Studies

Several studies have documented the biological activity of compounds related to 2,5-Cyclohexadien-1-one derivatives:

  • Study on Antiproliferative Agents : A series of cyclohexa-2,5-diene derivatives were tested for their ability to inhibit tumor growth. The study found that modifications in the chemical structure significantly influenced bioactivity, with certain derivatives showing enhanced cytotoxic effects against melanoma and lung cancer cells .
  • Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by these compounds. The results suggested that the pro-apoptotic effects were mediated by increased mitochondrial membrane permeability and subsequent release of cytochrome c into the cytosol .

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

To verify the structure, employ a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to resolve aromatic protons and carbons, particularly the iminoquinone backbone and chlorine-substituted phenyl ring.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+Na]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify characteristic stretches for the quinone imine group (C=N, ~1600 cm1^{-1}) and hydroxyl groups (~3200-3500 cm1^{-1}).
  • Elemental Analysis: Validate the empirical formula (C12_{12}H5_5Cl3_3NNaO2_2) by matching calculated and observed percentages for C, H, N, and Cl .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

  • Precursor Selection: Use purified 2,6-dichloro-4-aminophenol derivatives to minimize side reactions.
  • Reaction Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • pH Control: Maintain alkaline conditions (pH 9–10) during sodium salt formation to prevent hydrolysis of the imino group.
  • Purification: Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the monosodium salt .

Advanced Research Questions

Q. How should conflicting data regarding the stability of this compound be addressed in experimental design?

Discrepancies in stability reports (e.g., hygroscopicity vs. air sensitivity) can be resolved by:

  • Condition-Specific Testing: Conduct stability studies under controlled humidity (e.g., 40–60% RH) and inert atmospheres (N2_2/Ar).
  • Incompatibility Screening: Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., NaBH4_4), as noted in incompatibility profiles .
  • Long-Term Storage: Use desiccants and amber glass vials to mitigate photodegradation and moisture uptake.

Q. Table 1: Stability Factors and Incompatibilities

FactorRecommendationEvidence Source
Moisture SensitivityStore with desiccants at ≤25°C
Light SensitivityUse amber glassware or opaque containers
IncompatibilitiesAvoid strong oxidizers/reducers

Q. How does the substitution pattern on the phenyl ring influence redox properties?

The 3-chloro-4-hydroxyphenyl substituent impacts redox behavior by:

  • Electron Withdrawal: Chlorine atoms increase electrophilicity of the quinone imine, enhancing its role as an electron acceptor.
  • Hydroxyl Group Participation: The para-hydroxyl group facilitates proton-coupled electron transfer (PCET) mechanisms, critical in redox cycling.
  • Comparative Studies: Contrast with analogs lacking the 3-chloro group (e.g., 2,6-dichloroindophenol) to isolate substituent effects using cyclic voltammetry .

Q. What methodologies are suitable for studying degradation pathways under physiological conditions?

  • Accelerated Degradation Studies: Use buffer solutions (pH 7.4) at 37°C with LC-MS monitoring to identify breakdown products (e.g., hydrolyzed imino groups or dechlorinated species).
  • Radical Scavenging Assays: Evaluate interactions with reactive oxygen species (ROS) via ESR spectroscopy to assess antioxidant/pro-oxidant activity .

Data Contradiction Analysis

Q. How can discrepancies in reported CAS numbers or molecular formulas be resolved?

Cross-reference authoritative databases (e.g., PubChem, Reaxys) and primary literature:

  • CAS Verification: The target compound (monosodium salt) is distinct from non-sodium analogs (e.g., 620-45-1 for the sodium salt vs. 956-48-9 for the free acid) .
  • Empirical Formula Validation: Confirm via HRMS and elemental analysis to rule out misassignment (e.g., C12_{12}H5_5Cl3_3NNaO2_2 vs. C12_{12}H6_6Cl2_2NNaO2_2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, monosodium salt
Reactant of Route 2
2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((3-chloro-4-hydroxyphenyl)imino)-, monosodium salt

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